molecular formula C8H10Cl3N B1373372 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 1311317-57-3

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1373372
CAS No.: 1311317-57-3
M. Wt: 226.5 g/mol
InChI Key: KJEXAWZJQHBSSZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C 7 H 8 Cl 3 N . This phenethylamine scaffold, featuring a 2,5-dichlorophenyl moiety, is of significant interest in medicinal chemistry and pharmaceutical research as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound and its structural analogues, such as (2,5-dichlorophenyl)(phenyl)methanamine hydrochloride, as key intermediates in exploring new pharmacologically active substances . The presence of the dichlorophenyl group can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug design for optimizing binding affinity to biological targets. As a hydrochloride salt, the compound offers improved stability and handling characteristics compared to the free base, facilitating its use in various experimental settings. Related compounds with the dichlorophenyl group are frequently investigated for their potential biological activities, and this amine serves as a crucial precursor in such studies . This product is provided For Research Use Only and is strictly not for diagnostic or personal use. Researchers should handle the material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXAWZJQHBSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-57-3
Record name 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process:

  • Step 1: Starting from 2,5-dichlorobenzaldehyde , the aldehyde is reduced to the corresponding alcohol or directly converted to an intermediate that can be aminated.
  • Step 2: Introduction of the ethanamine group by reductive amination or nucleophilic substitution.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

This general approach is supported by the synthesis description from Vulcanchem and related literature.

Specific Preparation via Reductive Amination

One of the most common and efficient methods involves reductive amination of 2,5-dichlorobenzaldehyde:

Step Reagents & Conditions Description Yield/Notes
1 2,5-Dichlorobenzaldehyde + Reducing agent (e.g., NaBH4 or Et3SiH/BF3·Et2O) Reduction of aldehyde to alcohol intermediate or direct reductive amination with ammonia or amine High selectivity towards desired intermediate
2 Amination with ammonia or ethylenediamine derivatives Formation of 2-(2,5-dichlorophenyl)ethan-1-amine Requires controlled conditions to avoid over-reduction or side reactions
3 Treatment with HCl gas or aqueous HCl Formation of the hydrochloride salt Improves compound stability and crystallinity

This method is favored for its straightforwardness and scalability.

Alternative Synthetic Details from Research Literature

A detailed synthetic scheme reported involves:

  • Conversion of 1-(2,5-dichlorophenyl)ethan-1-one to the corresponding alcohol using sodium borohydride in methanol.
  • Subsequent reduction with triethylsilane and boron trifluoride etherate to yield an intermediate amine precursor.
  • Functional group transformations including nitration and nucleophilic aromatic substitution under microwave irradiation.
  • Final reduction of nitro groups to amines and cyclization steps to obtain target derivatives, which can be adapted to produce the ethanamine hydrochloride salt.

Preparation of Hydrochloride Salt

The hydrochloride salt is typically prepared by:

  • Bubbling hydrogen chloride gas into a solution of the free amine at room temperature until the pH reaches 2-3.
  • Alternatively, treating the free amine with aqueous or ethanolic hydrochloric acid, followed by crystallization and drying.

This step is critical for obtaining a stable, isolable solid form suitable for further use.

Related Chemical Intermediates and Their Preparation

While direct preparation methods for this compound are limited, related compounds such as 2,5-dichloroacetophenone and 2,5-dichlorophenol are synthesized via:

Intermediate Preparation Method Key Reagents Yield & Purity
2,5-Dichloroacetophenone Friedel-Crafts acylation of santochlor with acetyl chloride using AlCl3 catalyst Santochlor, acetyl chloride, AlCl3 ~95% yield, 99% purity (GC)
2,5-Dichlorophenol Oxidation of 2,5-dichloroacetophenone with peracetic acid and trifluoromethanesulfonic acid scandium catalyst 2,5-Dichloroacetophenone, peracetic acid ~90% yield, 88-92% purity (GC)

These intermediates are crucial for downstream synthesis of the ethanamine derivative.

Summary Table of Key Preparation Steps

Preparation Stage Starting Material Reaction Type Conditions Outcome Notes
Acylation to 2,5-dichloroacetophenone Santochlor + Acetyl chloride Friedel-Crafts acylation AlCl3 catalyst, 65-100°C, 5-7h 95% yield, 99% purity Industrial scale feasible
Oxidation to 2,5-dichlorophenol 2,5-Dichloroacetophenone Peracid oxidation Trifluoromethanesulfonic acid scandium catalyst, room temp, 6h 90% yield, 88-92% purity Catalyst recovery possible
Reductive amination to ethanamine 2,5-Dichlorobenzaldehyde NaBH4 or Et3SiH/BF3·Et2O reduction + amination Methanol or DMSO solvent, microwave-assisted optional High yield Controlled pH and temperature critical
Hydrochloride salt formation Free amine Acid-base reaction HCl gas or aqueous HCl, room temperature Crystalline hydrochloride salt Enhances stability and solubility

Research Findings and Industrial Considerations

  • The use of trifluoromethanesulfonic acid scandium as a catalyst in oxidation steps improves yield and selectivity while allowing catalyst recovery, important for green chemistry.
  • Microwave-assisted nucleophilic aromatic substitution accelerates reaction rates and improves yields in amination steps.
  • Formation of the hydrochloride salt is a well-established method to obtain a stable, crystalline product suitable for pharmaceutical applications.
  • Industrial scale preparations emphasize solvent recovery, reaction time optimization, and catalyst reuse to maximize cost-effectiveness and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride serves as a building block for more complex organic molecules. It can participate in various chemical reactions such as:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction reactions yield secondary or tertiary amines.
  • Substitution Reactions : Chlorine atoms can be replaced by nucleophiles.

These reactions are crucial for developing new materials and compounds with specific properties.

Biology

The compound's interaction with biological systems has been a focal point of research:

  • Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes, providing insights into metabolic pathways.
  • Receptor Binding Studies : The compound's ability to bind to various receptors makes it valuable for pharmacological research.

Research indicates that this compound may affect neurotransmitter systems, particularly those involving monoamines, suggesting potential applications in treating mood disorders.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

  • Drug Development : Its structure suggests it could serve as a lead compound for developing drugs targeting central nervous system disorders.
  • Pharmacological Studies : Research has shown that similar compounds exhibit antidepressant and antipsychotic properties.

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on monoamine oxidase (MAO) demonstrated significant inhibition at certain concentrations. This finding indicates its potential as a candidate for further development in treating depression by modulating neurotransmitter levels.

Case Study 2: Receptor Interaction

Research published in the Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. Results showed promising interactions that could lead to new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and synthetic differences between 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride and related phenethylamine derivatives.

Key Comparative Insights:

Substituent Electronic Effects :

  • The dichloro derivative’s phenyl ring is electron-deficient due to Cl’s electronegativity, contrasting with the electron-rich 2C series (dimethoxy substituents) . This affects binding interactions in receptor studies, where electron-deficient rings may favor different conformational changes.
  • Nitro (25N-NBOH) and bromo (4-Bromo-2,5-dimethoxy) groups introduce additional electronic and steric effects, altering solubility and reactivity .

The methylthio group in 2C-T introduces a polarizable sulfur atom, which may improve metabolic stability compared to oxygenated analogs .

Synthetic Methodology: Most analogs are synthesized via established routes for phenethylamine hydrochlorides, differing primarily in starting materials (e.g., substituted benzaldehydes or bromophenols) . The dichloro compound’s synthesis emphasizes straightforward salt formation, while NBOH/NBOMe derivatives require additional functionalization (e.g., benzyl or phenol groups) .

Biological Activity

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride, also known as R-DPEA HCl, is a compound of interest in medicinal chemistry due to its unique structural features, including a dichlorophenyl group attached to an ethanamine backbone. This compound has been studied for its potential biological activities, particularly in the context of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}Cl2_2N, and it has a molecular weight of approximately 203.09 g/mol. The presence of the amine functional group enhances its reactivity and potential interactions with various biological targets.

Property Value
Molecular FormulaC9_9H10_{10}Cl2_2N
Molecular Weight203.09 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in monoamine signaling pathways. This interaction can lead to alterations in neurotransmitter levels and downstream signaling cascades, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound has been investigated for its potential antidepressant properties due to its ability to modulate serotonin and norepinephrine levels.
  • Neurotransmitter Interaction : Studies suggest that it may interact with trace amine-associated receptors (TAARs), which play a role in the central nervous system's regulation of mood and behavior .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in infectious disease treatment .

Case Studies

  • Antidepressant Activity : A study exploring the structure-activity relationship (SAR) of similar compounds highlighted that the dichlorophenyl substitution enhances potency while affecting solubility negatively. This suggests a delicate balance between structural modifications and biological efficacy .
  • Neuropharmacological Studies : In vitro assays demonstrated that R-DPEA HCl could significantly increase serotonin levels in neuronal cultures, supporting its potential use as an antidepressant medication.
  • Antimicrobial Screening : In a study assessing various compounds against Chlamydia trachomatis, derivatives showed selective activity against this pathogen, indicating that modifications to the core structure could enhance efficacy against specific bacterial targets .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(2,4-Dichlorophenyl)ethan-1-amineChlorine substitution on phenylPotential antidepressant effects
2-(3,5-Dichlorophenyl)ethan-1-amineSimilar dichlorophenyl structureNeurotransmitter modulation
4-Chloro-N,N-dimethylphenethylamineDimethylamino groupStimulant properties

Q & A

Q. Optimization :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization from ethanol/ether mixtures .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Q. Basic

Method Key Parameters Application
¹H/¹³C NMR δ ~3.1–3.5 ppm (CH₂NH₂), δ ~7.0–7.8 ppm (aromatic)Confirm substitution pattern and amine group
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientPurity assessment (>98%)
Mass Spec ESI+: m/z ~220 (M+H⁺, free base)Molecular weight verification

How does the 2,5-dichloro substitution influence affinity and functional selectivity at serotonin receptors compared to methoxy-substituted analogs?

Advanced
The 2,5-dichloro group enhances lipophilicity and electron-withdrawing effects, potentially increasing 5-HT2A receptor binding affinity but reducing β-arrestin recruitment compared to methoxy analogs. For example:

  • Methoxy Analogs : Higher β-arrestin bias due to polar interactions (e.g., 2C-D in ).
  • Dichloro Derivatives : May favor Gαq signaling, as seen in structurally related phenylalkylamines. Validate via calcium flux (FLIPR) and BRET assays .

What experimental strategies resolve contradictions in β-arrestin vs. G-protein signaling data for phenylalkylamine derivatives?

Q. Advanced

Dose-Response Profiling : Test across a wide concentration range (10⁻¹²–10⁻⁴ M) to identify biased signaling windows.

Pathway-Specific Assays :

  • Gαq : IP1 accumulation (HTRF assay).
  • β-Arrestin : Tango™ or BRET recruitment.

Molecular Dynamics : Model ligand-receptor interactions to identify steric or electronic drivers of bias .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
  • Waste Disposal : Neutralize with NaHCO₃ before incineration. Refer to OSHA guidelines for amine handling .

How can computational modeling predict metabolic pathways and toxicological endpoints?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab to identify likely CYP450 oxidation sites (e.g., para-chlorine positions).
  • Toxicity Endpoints : Simulate reactive metabolites (e.g., quinone imines) via Derek Nexus. Cross-validate with in vitro hepatocyte assays .

What solubility and stability considerations apply to aqueous formulations in pharmacological assays?

Q. Basic

Property Condition Recommendation
Solubility PBS (pH 7.4)10–20 mM (sonicate if necessary)
Stability 4°C, protected from lightUse within 48 hours; avoid freeze-thaw cycles

Which in vitro assays best evaluate its potential as a biased 5-HT2A ligand?

Q. Advanced

Bias Factor Calculation : Compare Emax/EC50 ratios for β-arrestin (Tango™) vs. Gαq (IP1).

Kinetic Studies : Use NanoBRET™ to assess ligand-receptor residence time.

Functional Selectivity : Pair ERK1/2 phosphorylation (Western blot) with calcium mobilization .

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